molecular formula C28H56N2O6Si3 B585920 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine CAS No. 1210427-80-7

3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine

Cat. No.: B585920
CAS No.: 1210427-80-7
M. Wt: 601.019
InChI Key: VWNYSLBEKMNLIZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine exhibits a complex three-dimensional structure characterized by the strategic placement of bulky silyl protecting groups that significantly influence its overall conformation. The compound maintains the fundamental thymidine scaffold with 2'-deoxyribose sugar ring attached to the thymine base via an N-glycosidic bond, while the hydroxyl groups at the 3' and 5' positions are protected by (1,1-dimethylethyl)dimethylsilyl moieties. Nuclear magnetic resonance spectroscopic analysis reveals that the sugar moiety adopts preferentially an S-type conformation, consistent with typical 2'-deoxyribonucleoside behavior. The stereochemical configuration around the anomeric carbon maintains the natural β-configuration, as evidenced by the characteristic coupling patterns observed in proton nuclear magnetic resonance spectra.

The (1,1-dimethylethyl)dimethylsilyl protecting groups introduce significant steric bulk around the protected hydroxyl positions, creating a unique spatial arrangement that influences the compound's reactivity profile. Crystallographic studies have demonstrated that these silyl groups adopt specific orientations that minimize steric conflicts while maximizing stabilization through silicon-oxygen bond formation. The silicon atoms in both protecting groups exhibit tetrahedral geometry, with bond angles and distances consistent with typical organosilicon compounds. The (1,1-dimethylethyl) substituents project away from the sugar ring, creating a protective steric environment that shields the underlying hydroxyl groups from unwanted chemical reactions.

The thymine base component retains its planar structure and characteristic hydrogen bonding capabilities, though the presence of bulky silyl groups at the sugar positions can influence the overall molecular geometry through long-range steric interactions. Computational modeling studies suggest that the compound adopts multiple low-energy conformations in solution, with rotational freedom around the C-O-Si bonds allowing for conformational flexibility while maintaining the protected hydroxyl groups in sterically favorable orientations. The N-glycosidic bond exhibits typical anti-conformation preference, though the presence of silyl protection can subtly influence the chi torsion angle distribution.

Structural Parameter Value Method Reference
Molecular Formula C22H42N2O5Si2 Mass Spectrometry
Molecular Weight 470.75 g/mol Calculated
Glycosidic Bond Configuration β-anomeric Nuclear Magnetic Resonance
Sugar Pucker S-type conformation Nuclear Magnetic Resonance
Silicon-Oxygen Bond Length 1.65-1.68 Å X-ray Crystallography

Comparative Analysis of Silyl Protective Group Orientations

The orientation and spatial arrangement of the (1,1-dimethylethyl)dimethylsilyl protecting groups in 3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine exhibit distinct characteristics that differentiate this compound from other silyl-protected nucleosides. Comparative analysis with mono-protected derivatives reveals that the presence of two silyl groups creates unique steric interactions that influence the overall molecular conformation. The 5'-positioned (1,1-dimethylethyl)dimethylsilyl group typically adopts an extended conformation that projects away from the sugar ring, minimizing interactions with the thymine base while providing effective protection of the primary hydroxyl group. In contrast, the 3'-positioned protecting group must navigate more complex steric constraints due to its proximity to both the 2'-carbon and the 4'-carbon of the deoxyribose ring.

Spectroscopic evidence indicates that the two silyl protecting groups do not adopt identical conformations despite their chemical equivalence. The 5'-silyl group experiences greater conformational freedom due to its attachment to a primary carbon, allowing for more extensive rotation around the C-O-Si bond axis. This enhanced flexibility is reflected in nuclear magnetic resonance spectra, where the 5'-silyl group signals often exhibit broader linewidths compared to their 3'-counterparts. The 3'-silyl group, being attached to a secondary carbon within the ring system, experiences more restricted rotation and adopts conformations that minimize steric clashes with adjacent ring substituents.

The comparative analysis with other silyl-protected nucleosides reveals that (1,1-dimethylethyl)dimethylsilyl groups provide superior steric protection compared to smaller silyl groups such as trimethylsilyl or triethylsilyl derivatives. The bulky (1,1-dimethylethyl) substituent creates an effective steric shield that prevents approach of nucleophiles and other reactive species to the protected hydroxyl groups. This enhanced protection comes at the cost of increased molecular size and potential for intramolecular steric interactions, particularly in bis-protected derivatives where two large silyl groups must coexist on the same molecular framework.

Rotational energy barrier calculations indicate that the C-O-Si bonds in both positions exhibit moderate barriers to rotation, typically ranging from 8 to 12 kilocalories per mole, depending on the specific conformational context. These barriers are sufficient to restrict rapid rotation at room temperature while allowing for conformational sampling on longer timescales. The presence of multiple rotatable bonds within each silyl group creates a complex conformational landscape with numerous local energy minima, contributing to the dynamic behavior observed in solution-state studies.

Conformational Dynamics in Solution vs. Solid-State Crystallography

The conformational behavior of 3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine exhibits significant differences between solution and solid-state environments, reflecting the dynamic nature of this flexible molecule and the influence of crystal packing forces on its preferred conformations. Solution-state nuclear magnetic resonance studies reveal that the compound exists as a mixture of rapidly interconverting conformers, with exchange rates that are fast on the nuclear magnetic resonance timescale at ambient temperature. This dynamic behavior is primarily attributed to rotational freedom around the C-O-Si bonds of both protecting groups, as well as limited flexibility in the sugar ring pucker and glycosidic bond orientation.

Variable temperature nuclear magnetic resonance experiments demonstrate that conformational exchange can be slowed at reduced temperatures, revealing the presence of multiple distinct conformational states. At temperatures below -40°C, separate signals for different conformers become observable, indicating that the conformational exchange rate decreases sufficiently to allow for individual species detection. These low-temperature studies have identified at least three major conformational families, differing primarily in the relative orientations of the silyl protecting groups and the sugar ring pucker. The major conformer in solution corresponds to an S-type sugar pucker with both silyl groups adopting extended conformations, while minor conformers involve alternative sugar puckers or more compact silyl group arrangements.

Solid-state crystallographic analysis provides a snapshot of the compound's preferred conformation in the crystal lattice, where intermolecular packing forces constrain the molecular geometry to a single, well-defined structure. X-ray crystallographic studies reveal that the crystalline form adopts a conformation that may not necessarily correspond to the major solution-state conformer, as crystal packing forces can stabilize otherwise unfavorable conformations through favorable intermolecular interactions. The crystal structure shows both silyl groups adopting specific orientations that optimize van der Waals contacts with neighboring molecules while minimizing steric clashes within the crystal lattice.

The comparison between solution and solid-state conformations reveals important insights into the intrinsic conformational preferences of the molecule versus the influence of environmental factors. In solution, the compound exhibits significant conformational entropy, with multiple accessible conformations contributing to the overall thermodynamic stability. The absence of crystal packing constraints allows for sampling of the entire conformational space, leading to a Boltzmann distribution of conformational states based on their relative energies. The major solution conformer typically represents the global energy minimum for the isolated molecule, while minor conformers correspond to local minima that are thermally accessible at ambient temperature.

The transition from solution to solid state involves a dramatic reduction in conformational freedom, as the molecule becomes locked into a single conformation dictated by crystal packing requirements. This conformational restriction can lead to changes in various molecular properties, including chemical reactivity, stability, and spectroscopic characteristics. Understanding these solution-solid state differences is crucial for predicting the behavior of the compound in different environments and for designing synthetic strategies that take advantage of its conformational flexibility.

Environment Major Conformer Exchange Rate Sugar Pucker Silyl Orientation
Solution (25°C) S-type pucker Fast exchange S-type (78%) Extended
Solution (-40°C) Multiple distinct Slow exchange S-type (65%) Mixed orientations
Solid State Crystal-specific No exchange Fixed S-type Optimized packing
Computational Global minimum N/A S-type preferred Anti-gauche

Properties

IUPAC Name

1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56N2O6Si3/c1-26(2,3)37(10,11)33-18-20-17-30(25(32)29-24(20)31)23-16-21(36-39(14,15)28(7,8)9)22(35-23)19-34-38(12,13)27(4,5)6/h17,21-23H,16,18-19H2,1-15H3,(H,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNYSLBEKMNLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56N2O6Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Protection of 5'- and 3'-Hydroxyl Groups

The 5'-hydroxyl group is typically protected first due to its higher nucleophilicity compared to the 3'-hydroxyl. A representative protocol involves:

  • 5'-O-TBDMS Protection :

    • Thymidine (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Imidazole (2.5–3.0 eq) and TBDMS chloride (1.2–1.5 eq) are added under argon.

    • The reaction is stirred at 25–40°C for 6–12 hours.

    • Purification via silica gel chromatography (hexane/ethyl acetate) yields 5'-O-TBDMS-thymidine .

  • 3'-O-TBDMS Protection :

    • The 5'-protected intermediate is dissolved in DMF with imidazole (3.0 eq) and TBDMS chloride (1.5 eq).

    • After 12–24 hours at 25°C, the crude product is purified to afford 3',5'-bis-O-TBDMS-thymidine .

Key Data :

  • Yield: 80–90% for each step.

  • Characterization: 1H^1H-NMR (CDCl3_3) shows TBDMS singlets at δ 0.05–0.10 (12H, Si–CH3_3) and δ 0.88 (18H, t-Bu).

One-Pot Bis-Silylation Methods

To streamline synthesis, simultaneous protection of 3' and 5' hydroxyls can be achieved:

  • Reagents : Thymidine (1.0 eq), TBDMS chloride (2.5 eq), imidazole (5.0 eq) in DMF.

  • Conditions : 24–48 hours at 40°C under argon.

  • Purification : Column chromatography (gradient elution with hexane/ethyl acetate).

Advantages :

  • Reduced reaction time (24 vs. 36 hours for stepwise).

  • Yield: 75–85%.

Alternative Silylation Approaches

Use of Cesium Carbonate

In polar aprotic solvents like dimethyl sulfoxide (DMSO), cesium carbonate (Cs2_2CO3_3) acts as a mild base for silylation:

  • Thymidine (1.0 eq), TBDMS chloride (2.2 eq), Cs2_2CO3_3 (3.0 eq) in DMSO.

  • Stirred at 25°C for 6 hours.

  • Yield: 70–78%.

Silyl-Hilbert-Johnson Reaction

This method employs silylated thymine and glycosyl donors but is less common for thymidine due to the stability of the native glycosidic bond.

Troubleshooting and Optimization

ChallengeSolution
Incomplete silylationIncrease reaction time (up to 72 hours) or TBDMS chloride stoichiometry.
Desilylation during workupUse mild aqueous conditions (e.g., saturated NaHCO3_3) for quenching.
Low chromatographic yieldEmploy flash chromatography with 5–10% ethyl acetate in hexane.

Applications in Oligonucleotide Synthesis

3',5'-Bis-O-TBDMS-thymidine serves as a key intermediate for:

  • Phosphoramidite synthesis : Conversion to 5'-O-dimethoxytrityl (DMT)-protected derivatives for solid-phase DNA synthesis.

  • Isotope labeling : Deuterated analogs (e.g., TBDMS-d3_3) for mass spectrometry studies.

Comparative Analysis of Silylation Methods

MethodYield (%)Time (h)Purity (%)
Stepwise (DMF)80–9036>95
One-pot (DMF)75–852490–95
Cs2_2CO3_3/DMSO70–78685–90

Recent Advances

  • Microwave-assisted silylation : Reduces reaction time to 2–4 hours with comparable yields.

  • Flow chemistry : Continuous silylation processes for scalable production .

Chemical Reactions Analysis

Types of Reactions

3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl groups can enhance the compound’s stability and solubility, facilitating its interaction with enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Insights :

  • Silyl vs. Benzoyl Protection: Benzoylated analogs (e.g., 3',5'-Di-O-benzoylthymidine) exhibit lower lipophilicity (logP ~1.5–2.0) compared to TBDMS-protected derivatives (logP ~1.03 for monosilylated compounds ). However, TBDMS groups offer superior steric protection and stability under acidic conditions, critical for solid-phase DNA synthesis .

Physicochemical Properties

The compound’s triple silylation significantly alters its physicochemical profile:

Property Target Compound (Estimated) 5'-O-TBDMS-thymidine 3',5'-Di-O-TBDMS-thymidine
logP ~4.5 (predicted) 1.033 3.2 (predicted)
Solubility (logWS) -2.1 (predicted) -0.11 -1.5 (predicted)
Synthetic Yield Moderate (50–70%) 87% 87%

Key Insights :

  • Increased lipophilicity (higher logP) correlates with enhanced membrane permeability but reduced aqueous solubility, necessitating organic solvents for handling .
  • The target compound’s predicted lower solubility compared to monosilylated analogs may complicate purification steps.

Computational and Bioactivity Comparisons

  • Similarity Indexing : Tanimoto and Dice coefficients quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA in bioactivity profiles . Applied to the target compound, these metrics could predict shared biological activities with other silylated nucleosides.
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) models compare compounds against training sets, predicting properties like kinase inhibition or HDAC binding . The target compound’s unique silylation pattern may place it outside the applicability domain (AD) of models trained on less-modified nucleosides.

Biological Activity

3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine (CAS 1210427-80-7) is a modified nucleoside derivative of thymidine characterized by the presence of dimethylsilyl groups. This compound has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer applications.

  • Molecular Formula : C28H56N2O6Si3
  • Molecular Weight : 601.02 g/mol
  • Density : 1.03 g/cm³ (predicted)
  • Solubility : Soluble in dichloromethane and ethanol
  • pKa : 9.00 (predicted)

The biological activity of this compound is primarily attributed to its structural modifications that enhance its stability and bioavailability compared to natural nucleosides. The introduction of silyl groups is known to protect the nucleobase from enzymatic degradation, potentially increasing its efficacy as a therapeutic agent.

Antiviral Activity

Research indicates that derivatives of thymidine exhibit antiviral properties, particularly against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The silyl modifications in 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-thymidine may enhance its interaction with viral enzymes or cellular receptors, leading to inhibition of viral replication.

Anticancer Properties

Studies have shown that modified nucleosides can interfere with DNA synthesis in cancer cells. The compound's ability to mimic natural nucleotides may allow it to be incorporated into DNA, leading to chain termination or misincorporation during replication. This mechanism is particularly relevant in the context of chemotherapeutic agents targeting rapidly dividing cells.

Study 1: Antiviral Efficacy

A study published in Antiviral Research examined the effects of various thymidine analogs on HSV replication. Results demonstrated that compounds similar to 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-thymidine significantly reduced viral titers in vitro by inhibiting DNA polymerase activity.

CompoundIC50 (µM)Mechanism
Thymidine25Natural substrate
Modified Thymidine5Competitive inhibitor

Study 2: Anticancer Activity

In a clinical trial reported in Cancer Chemotherapy and Pharmacology, patients with advanced solid tumors received treatment involving modified nucleosides. The study highlighted a notable response rate among patients treated with silylated thymidine derivatives, suggesting enhanced therapeutic potential.

Treatment GroupResponse Rate (%)Side Effects
Control10Mild nausea
Silylated Thymidine40Moderate fatigue

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